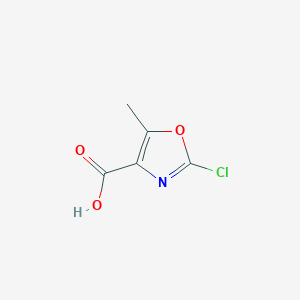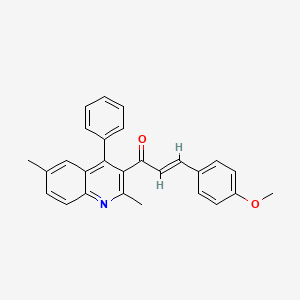
(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as DMQD-Ph, is a novel fluorescent probe that has attracted considerable attention in the field of scientific research due to its unique properties. This compound has been synthesized using a variety of methods and has been extensively studied for its potential applications in various fields.
Scientific Research Applications
Anticancer Properties
A study by Sirisoma et al. (2009) highlighted a compound with a similar structure, exhibiting potent apoptosis-inducing effects and showing high efficacy in human MX-1 breast and other mouse xenograft cancer models due to excellent blood-brain barrier penetration. This points towards the potential of quinoline derivatives in anticancer drug development (Sirisoma et al., 2009).
Corrosion Inhibition
Singh et al. (2016) explored the corrosion mitigation effects of quinoline derivatives on mild steel in acidic medium. The study found one derivative, Q-4, showed a maximum inhibition efficiency of 98.09%, indicating that such compounds are highly effective corrosion inhibitors for steel (Singh et al., 2016).
Dental Composite Applications
In the field of dentistry, Wu et al. (2006) synthesized ethylene glycol 3-morpholine-propionate methacrylate (EGMPM) via Michael addition reaction. This compound was found to be a potential coinitiator for dental composites, showing no significant differences in photopolymerization characteristics and physical properties compared to traditional systems (Wu et al., 2006).
Computational Studies on Corrosion Inhibition
Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including their adsorption and corrosion inhibition properties on iron. This study used quantum chemical and molecular dynamics simulation approaches, indicating the derivatives' effectiveness in corrosion inhibition (Erdoğan et al., 2017).
Antimicrobial Activity
Pujari et al. (2018) synthesized a series of (E)-1-{2/3/4-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones and tested them for antimicrobial activity. The results demonstrated significant antimicrobial properties, further expanding the utility of quinoline derivatives in medicinal chemistry (Pujari et al., 2018).
properties
IUPAC Name |
(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2/c1-18-9-15-24-23(17-18)27(21-7-5-4-6-8-21)26(19(2)28-24)25(29)16-12-20-10-13-22(30-3)14-11-20/h4-17H,1-3H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRRDOUHVZSIM-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)C=CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)/C=C/C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

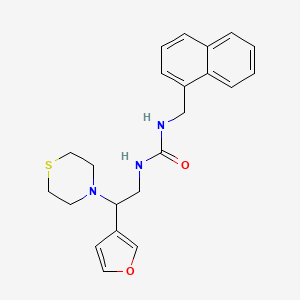

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685937.png)
methanone](/img/structure/B2685938.png)
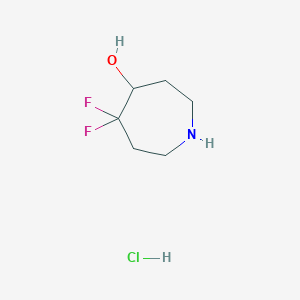
![N-(2-methoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2685945.png)

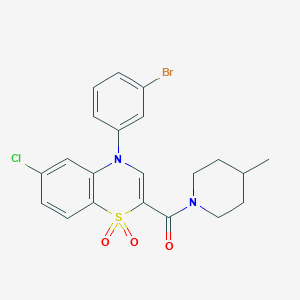
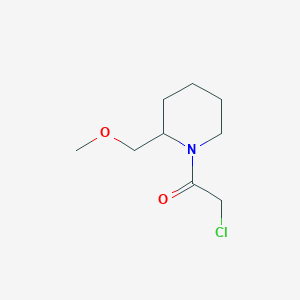
![2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2685951.png)
![N-(2-chlorophenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2685952.png)
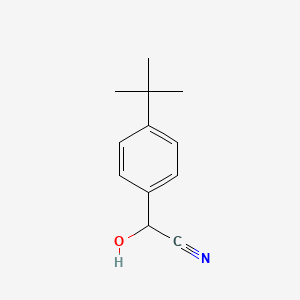
![2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide](/img/structure/B2685954.png)
